1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18805556
InChI: InChI=1S/C11H13BrOS2/c1-14-10-4-8(3-9(13)7-12)5-11(6-10)15-2/h4-6H,3,7H2,1-2H3
SMILES:
Molecular Formula: C11H13BrOS2
Molecular Weight: 305.3 g/mol

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18805556

Molecular Formula: C11H13BrOS2

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one -

Specification

Molecular Formula C11H13BrOS2
Molecular Weight 305.3 g/mol
IUPAC Name 1-[3,5-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one
Standard InChI InChI=1S/C11H13BrOS2/c1-14-10-4-8(3-9(13)7-12)5-11(6-10)15-2/h4-6H,3,7H2,1-2H3
Standard InChI Key CKULCGNHVMMDHL-UHFFFAOYSA-N
Canonical SMILES CSC1=CC(=CC(=C1)CC(=O)CBr)SC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a central phenyl ring substituted with two methylthio groups at the 3- and 5-positions, a brominated propan-2-one moiety at the 1-position, and a ketone group at the 2-position. Key identifiers include:

PropertyValueSource
IUPAC Name1-[3,5-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one
SMILESCSC1=CC(=CC(=C1)CC(=O)CBr)SC
InChIKeyCKULCGNHVMMDHL-UHFFFAOYSA-N
Molecular FormulaC11H13BrOS2\text{C}_{11}\text{H}_{13}\text{BrOS}_2
Molecular Weight305.3 g/mol

The methylthio groups enhance electron density on the phenyl ring, while the bromine and ketone groups introduce sites for nucleophilic and electrophilic reactions, respectively .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for structurally analogous compounds highlight distinct patterns. For example, in 3,5-dibromo-2-methylthiophene derivatives, 1H^1\text{H}-NMR signals for aromatic protons appear near δ=6.86ppm\delta = 6.86 \, \text{ppm}, while methyl groups resonate at δ=2.34ppm\delta = 2.34 \, \text{ppm} . Though direct spectral data for 1-(3,5-bis(methylthio)phenyl)-3-bromopropan-2-one is limited, its brominated analogs exhibit characteristic fragmentation patterns in electron ionization (EI) mass spectra, with prominent peaks corresponding to [M]+\text{[M]}^+ and [M-Br]+\text{[M-Br]}^+ ions .

Synthesis and Manufacturing

Bromination of Precursors

A common synthetic route involves bromination of 1-(3,5-bis(methylthio)phenyl)propan-2-one using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions (0–25°C) to minimize side products such as di-brominated species.

Example Protocol:

  • Dissolve 1-(3,5-bis(methylthio)phenyl)propan-2-one (10 mmol) in anhydrous THF.

  • Add NBS (10.5 mmol) portionwise at 0°C.

  • Stir for 6 hours at room temperature.

  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography (yield: 70–85%).

Physicochemical Characteristics

Solubility and Stability

The compound’s solubility is influenced by its hydrophobic methylthio groups and polar ketone/bromine moieties. It is sparingly soluble in water but miscible with organic solvents like THF, dichloromethane, and dimethyl sulfoxide (DMSO). Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions due to the labile bromine atom .

Thermal Properties

Differential scanning calorimetry (DSC) data for related brominated ketones reveal melting points between 80–120°C, with decomposition temperatures exceeding 200°C . These properties underscore its suitability for high-temperature reactions, such as Suzuki-Miyaura couplings or Ullmann-type arylations .

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